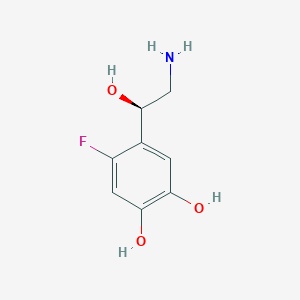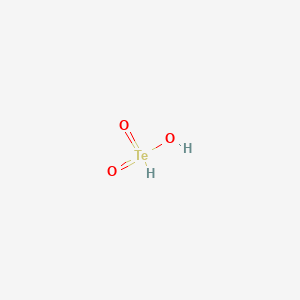
Diphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphonic acid is a phosphorus oxoacid and an acyclic phosphorus acid anhydride. It is a conjugate acid of a diphosphonate(1-).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Diphosphonic acid and its derivatives have shown extensive applications in synthesis and structural chemistry. For instance, derivatives of methylenediphosphonic acid exhibit a wide spectrum of biological activities and are utilized in enzymology as well as practical medicine. Carbonyl diphosphonic acid, a derivative, serves as a building block for synthesizing functionally substituted methylenediphosphonates, presenting new properties to the carbonyl group and making its oximes unstable, differing fundamentally from related phosphonoglyoxalic acid and other α-ketophosphonates (Khomich et al., 2017). Furthermore, N,N′-dimethyl-N,N′-ethylenediamine-bis(methylenephosphonic acid) and its Ni(II) and Pb(II) complexes have been synthesized, demonstrating the role of hydrogen bonds in the chemistry of divalent metal phosphonates (Mao et al., 2002).
Complexation and Supramolecular Chemistry
Diphosphonic acids have diverse coordination units and form intricate supramolecular networks in their complexes, influenced by the topochemical nature of the ligands, the geometrical and charge preferences of the metal ions, and the counter ions' impact. This complexity is evident in the varied coordination units and the remarkable superstructural and supramolecular diversity observed in their extended frameworks (Matczak-Jon & Videnova-Adrabińska, 2005). Similarly, Metal–Organic Frameworks (MOFs) based on lanthanide (poly)phosphonates are increasingly explored due to their structural diversity and properties like photoluminescence, proton conductivity, ion-exchange properties, and heterogeneous catalysis, highlighting the robustness of diphosphonic acid molecules (Firmino et al., 2018).
Material Science and Industrial Applications
Diphosphonic acids also find significant applications in material science and industry. For instance, phenylphosphonic acid functionalized poly[aryloxyphosphazenes] are synthesized for potential use as proton-conducting membranes in fuel cells (Allcock et al., 2002). In the field of mineral processing, diphosphonic acid serves as an effective collector for valuable niobium-containing minerals, highlighting its role in the recovery efficiency of these minerals (Ren et al., 2009). Moreover, novel mesoporous aluminum organophosphonate, synthesized using methylene diphosphonic acid, signifies the development of non-silica-based inorganic−organic hybrid mesostructured and mesoporous materials (Kimura, 2003).
Eigenschaften
CAS-Nummer |
36465-90-4 |
|---|---|
Produktname |
Diphosphonic acid |
Molekularformel |
H2O5P2+2 |
Molekulargewicht |
143.96 g/mol |
IUPAC-Name |
hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium |
InChI |
InChI=1S/O5P2/c1-6(2)5-7(3)4/p+2 |
InChI-Schlüssel |
YWEUIGNSBFLMFL-UHFFFAOYSA-P |
SMILES |
O[P+](=O)O[P+](=O)O |
Kanonische SMILES |
O[P+](=O)O[P+](=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)









![benzoic acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1239868.png)
